![molecular formula C23H28ClN3O4 B14245419 L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- CAS No. 331955-65-8](/img/structure/B14245419.png)
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a leucinamide backbone, a phenylmethoxycarbonyl group, and a phenylalanyl moiety. Its molecular formula is C23H28ClN3O4, and it has a molecular weight of 445.939 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected L-leucine is then coupled with 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products
Reduction: Formation of reduced amides or alcohols
Substitution: Formation of substituted amides or thioethers
Wissenschaftliche Forschungsanwendungen
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including its role as a protease inhibitor.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-leucyl-
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-valyl-
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-isoleucyl-
Uniqueness
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. Its structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
331955-65-8 |
|---|---|
Molekularformel |
C23H28ClN3O4 |
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(2-chlorophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H28ClN3O4/c1-15(2)12-19(21(25)28)26-22(29)20(13-17-10-6-7-11-18(17)24)27-23(30)31-14-16-8-4-3-5-9-16/h3-11,15,19-20H,12-14H2,1-2H3,(H2,25,28)(H,26,29)(H,27,30)/t19-,20-/m0/s1 |
InChI-Schlüssel |
MWQANJYXESWHQX-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1Cl)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1Cl)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


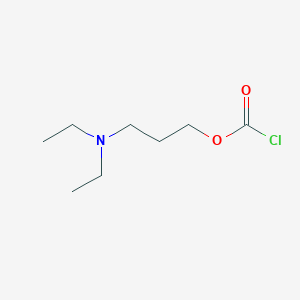
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)

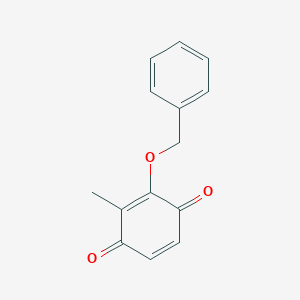
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
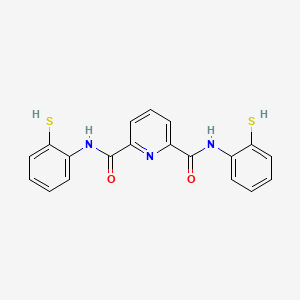

![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
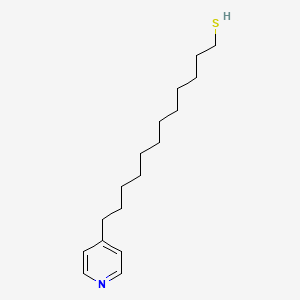
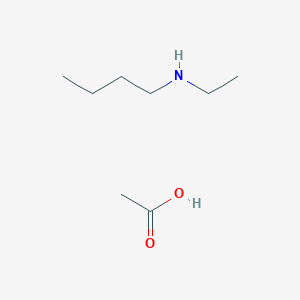
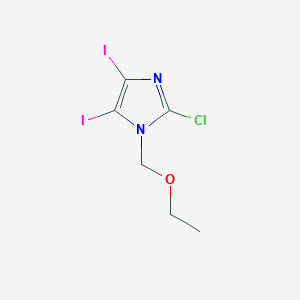
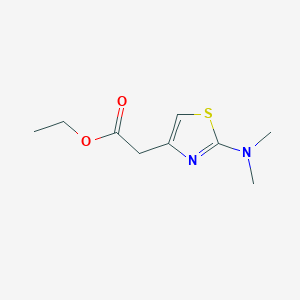
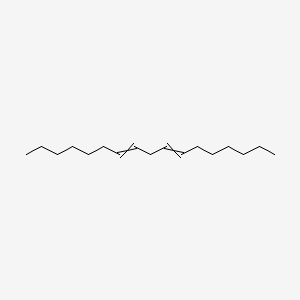
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
